molecular formula C₉H₁₀O₃ B042289 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- CAS No. 1694-82-2

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-

Cat. No. B042289
CAS RN: 1694-82-2
M. Wt: 166.17 g/mol
InChI Key: OEMSKMUAMXLNKL-NKWVEPMBSA-N
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Description

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an organic compound that is also known as 5-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used as a building block for the synthesis of various pharmaceuticals.

Mechanism Of Action

The mechanism of action of 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines in vitro. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.

Advantages And Limitations For Lab Experiments

The advantages of using 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. However, its limitations include its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the study of 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-. These include the development of more efficient and cost-effective synthesis methods, the study of its mechanism of action in vivo, and the exploration of its potential applications in the treatment of various diseases. Additionally, the use of 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- as a building block for the synthesis of novel pharmaceuticals should also be explored.
Conclusion:
In conclusion, 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are required to fully understand the potential of this compound in the treatment of various diseases.

Synthesis Methods

Several methods have been developed for the synthesis of 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-. One of the most commonly used methods is the cyclization of 5-methyl-2-(prop-1-en-2-yl)phenol with maleic anhydride in the presence of a catalyst. This method yields 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- with high purity and yield.

properties

IUPAC Name

(3aR,7aS)-5-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2,6-7H,3-4H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMSKMUAMXLNKL-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H]2[C@@H](C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883741
Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-

CAS RN

1694-82-2
Record name 4-Methyltetrahydrophthalic anhydride, cis-
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Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1,2,3,6-tetrahydro-4-methylphthalic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.369
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLTETRAHYDROPHTHALIC ANHYDRIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
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